molecular formula C6H11NO2 B12959823 (2R,4R)-4-methylpyrrolidine-2-carboxylic acid

(2R,4R)-4-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12959823
M. Wt: 129.16 g/mol
InChI Key: KKJQZEWNZXRJFG-RFZPGFLSSA-N
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Description

(2R,4R)-4-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a methyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is known for its applications in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-methylpyrrolidine-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common method involves the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including amino protection, intramolecular ring closing, decarboxylation, esterification, selective carbonyl reduction, and nucleophilic substitution, to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process emphasizes high yield, cost-effectiveness, and environmental friendliness. The use of protecting groups and selective reactions ensures the production of the desired stereoisomer with high purity .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2R,4R)-4-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or inhibitor, depending on the context. For example, it may inhibit the NADPH-oxidase dependent ROS system, affecting oxidative stress pathways . The precise molecular targets and pathways vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-4-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure compounds .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R,4R)-4-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

KKJQZEWNZXRJFG-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](NC1)C(=O)O

Canonical SMILES

CC1CC(NC1)C(=O)O

Origin of Product

United States

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